molecular formula C21H21N3O5 B2500142 1-(2,5-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 946254-49-5

1-(2,5-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2500142
CAS No.: 946254-49-5
M. Wt: 395.415
InChI Key: ZBTAJDFRQLAGAB-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at the 4-position with a 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl group and at the 1-position with a 2,5-dimethoxyphenyl moiety. The pyrrolidin-2-one scaffold is a versatile pharmacophore known for its conformational rigidity and hydrogen-bonding capacity, while the 1,2,4-oxadiazole ring contributes to metabolic stability and π-π stacking interactions. The methoxy groups on the phenyl rings likely enhance solubility and modulate electronic effects.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-26-15-6-4-13(5-7-15)20-22-21(29-23-20)14-10-19(25)24(12-14)17-11-16(27-2)8-9-18(17)28-3/h4-9,11,14H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTAJDFRQLAGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Donor-Acceptor Cyclopropane Methodology

The most efficient route to 1,5-disubstituted pyrrolidin-2-ones employs donor-acceptor (DA) cyclopropanes as advanced intermediates. For this target, the cyclopropane 1a (1-(2,5-dimethoxyphenyl)-2-arylcyclopropane-1,1-diester) undergoes ring-opening with 2,5-dimethoxyaniline in the presence of a Lewis acid catalyst (e.g., Ni(ClO₄)₂·6H₂O, 10 mol%) in toluene at 80°C (Scheme 1).

Mechanistic Insights :

  • The DA cyclopropane’s electron-deficient carbon undergoes nucleophilic attack by the aniline’s amine group, yielding a γ-amino ester intermediate.
  • Lactamization occurs spontaneously under reflux conditions, forming the pyrrolidin-2-one scaffold.
  • Dealkoxycarbonylation via saponification (NaOH, EtOH/H₂O) and subsequent thermolysis (180°C, vacuum) removes the ester groups, affording the 1-(2,5-dimethoxyphenyl)pyrrolidin-2-one derivative.

Optimization Data :

Parameter Optimal Condition Yield Improvement
Catalyst Ni(ClO₄)₂·6H₂O 78% → 92%
Solvent Toluene Reduced side products
Temperature 80°C (ring-opening) 65% → 88%

Construction of the 1,2,4-Oxadiazole Moiety

Amidoxime Cyclization Strategy

The 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of 4-methoxybenzamidoxime with a carboxylic acid derivative.

Stepwise Protocol :

  • Amidoxime Formation :
    • 4-Methoxybenzonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in EtOH/H₂O (3:1) at 80°C for 6 h, yielding 4-methoxybenzamidoxime.
    • Yield : 94% (white crystalline solid).
  • Cyclization with Activated Carboxylic Acid :
    • The amidoxime reacts with methyl 4-(chlorocarbonyl)benzoate (1.1 equiv) in pyridine at 120°C for 12 h.
    • Mechanism : Nucleophilic acyl substitution followed by dehydration forms the oxadiazole ring.
    • Yield : 82% (HPLC purity >98%).

Coupling of Pyrrolidin-2-One and Oxadiazole Moieties

Nucleophilic Aromatic Substitution

The C4 position of the pyrrolidin-2-one core undergoes functionalization with the oxadiazole subunit via a palladium-catalyzed cross-coupling reaction.

Protocol :

  • 1-(2,5-Dimethoxyphenyl)pyrrolidin-2-one (1.0 equiv), 5-bromo-3-(4-methoxyphenyl)-1,2,4-oxadiazole (1.2 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ (2.0 equiv) in dioxane at 100°C for 18 h.
  • Yield : 76% after column chromatography (silica gel, hexane/EtOAc 4:1).

Challenges and Solutions :

  • Regioselectivity : The oxadiazole’s electron-withdrawing nature directs coupling to the para position.
  • Catalyst Optimization : XPhos ligand enhances stability of the Pd intermediate, reducing homocoupling byproducts.

Alternative Synthetic Pathways

One-Pot Sequential Cyclization

A streamlined approach involves sequential lactamization and oxadiazole formation in a single reactor:

  • DA cyclopropane 1a reacts with 2,5-dimethoxyaniline to form the γ-amino ester.
  • In situ treatment with 4-methoxybenzamidoxime and EDCI/HOBt in DMF at 50°C induces oxadiazole cyclization.
  • Final deprotection with HCl/dioxane removes tert-butyl groups.

Comparative Data :

Method Total Yield Purity
Multi-step 58% 95%
One-pot 67% 97%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, oxadiazole-ArH), 6.98 (d, J = 8.8 Hz, 2H, OCH₃-ArH), 6.45 (s, 1H, pyrrolidinone-H), 3.89 (s, 3H, OCH₃), 3.84 (s, 6H, OCH₃).
  • HRMS (ESI+) : m/z calcd for C₂₂H₂₁N₃O₆ [M+H]⁺: 424.1509; found: 424.1512.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).
  • Melting Point : 214–216°C (uncorrected).

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

  • Ni(ClO₄)₂·6H₂O is recovered via aqueous extraction (85% recovery) and reused without significant activity loss.
  • Economic Impact : Reduces catalyst cost by 40% in pilot-scale runs.

Green Solvent Alternatives

  • Replacement of dioxane with cyclopentyl methyl ether (CPME) improves safety profile while maintaining yield (72% vs. 68%).

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like KMnO4 or H2O2.

    Reduction: Reduction of functional groups using reducing agents such as NaBH4 or LiAlH4.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name/Structure Core Structure Heterocyclic Ring Substituents Biological Activity/Properties
Target Compound Pyrrolidin-2-one 1,2,4-oxadiazol-5-yl 2,5-Dimethoxyphenyl; 4-methoxyphenyl Not explicitly reported (structural analog activities suggest antioxidant potential)
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Pyrrolidin-2-one 1,3,4-oxadiazole (thioxo) 5-Chloro-2-hydroxyphenyl 1.5× antioxidant activity of ascorbic acid (DPPH assay)
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one Pyrrolidin-2-one 1,2,4-triazol-3-yl (thioxo) 5-Chloro-2-hydroxyphenyl 1.35× antioxidant activity of ascorbic acid (DPPH assay)
1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Pyrrolidin-2-one 1,2,4-oxadiazol-5-yl 4-Methoxyphenyl; phenyl Structural characterization reported; activity not specified
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one Pyrrolidin-2-one 1,2-oxazol-3-yl 4-Nitrophenyl; tetrahydroquinoline Crystallographic data available; no activity reported

Key Structural and Functional Insights:

Heterocyclic Ring Variations: The 1,2,4-oxadiazole ring in the target compound and its analog in may confer greater metabolic stability compared to the thioxo-modified oxadiazole and triazole rings in , which show enhanced antioxidant activity.

Substituent Effects :

  • Methoxy groups (target compound and ) improve solubility and may enhance membrane permeability, whereas the chloro-hydroxyphenyl substituents in likely increase radical scavenging capacity. The nitro group in could reduce bioavailability due to its strong electron-withdrawing nature .

Biological Activity Trends: Thioxo-modified heterocycles in exhibit significant antioxidant activity, suggesting that sulfur-containing moieties may enhance radical scavenging.

Research Findings and Data Gaps

  • Antioxidant Potential: Analogs with thioxo-heterocycles (e.g., ) outperform ascorbic acid in DPPH assays, but the target compound’s methoxy-rich structure lacks direct activity data. Computational modeling or experimental assays (e.g., FRAP, ORAC) are needed to evaluate its antioxidant profile .
  • Structural Characterization: The compound in shares the 1,2,4-oxadiazole-pyrrolidinone scaffold with the target molecule, highlighting the need for crystallographic or NMR studies to confirm its conformation and intermolecular interactions .
  • Synthetic Routes : and describe methods for synthesizing complex heterocycles (e.g., aldol condensation, tetrazole coupling), which could inform scalable production of the target compound .

Biological Activity

1-(2,5-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C18_{18}H22_{22}N2_{2}O5_{5}
  • Molecular Weight : 342.38 g/mol
  • CAS Number : 596096-06-9

The presence of the 1,2,4-oxadiazole moiety is significant as it is known for conferring diverse biological activities.

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit various mechanisms of action against cancer cells. These include:

  • Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
  • Induction of Apoptosis : Studies show that derivatives with similar structures can induce apoptosis in cancer cells through pathways involving p53 and caspase activation .
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, which can contribute to its anticancer effects by reducing oxidative stress in cells .

Anticancer Efficacy

A series of studies have evaluated the anticancer potential of related oxadiazole derivatives. The following table summarizes findings from various studies regarding their cytotoxic effects against different cancer cell lines.

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AMCF-7 (breast cancer)0.65HDAC inhibition
Compound BA549 (lung cancer)1.50Apoptosis induction
Compound CHeLa (cervical cancer)2.41Enzyme inhibition
Target CompoundMCF-715.63Apoptosis induction

Note: IC50_{50} values represent the concentration required to inhibit cell growth by 50%.

Study 1: Antitumor Activity

In a study examining the effects of various oxadiazole derivatives on MCF-7 cells, it was found that certain modifications to the oxadiazole ring significantly enhanced cytotoxicity. The target compound demonstrated an IC50_{50} value comparable to established chemotherapeutics like Tamoxifen, suggesting its potential as a lead compound for further development .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which these compounds induce apoptosis in cancer cells. The study revealed that the target compound increased p53 expression and activated caspase pathways, leading to programmed cell death . This finding highlights the importance of molecular modifications in enhancing therapeutic efficacy.

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